molecular formula C8H12O2 B1401078 2-Oxaspiro[3.5]nonan-7-one CAS No. 1256546-74-3

2-Oxaspiro[3.5]nonan-7-one

Cat. No. B1401078
M. Wt: 140.18 g/mol
InChI Key: BDCXOUHNUCOJAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Oxaspiro[3.5]nonan-7-one involves several stages. In one method, 2-oxaspiro[3.5]nonan-7-one and 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetonitrile are combined with sulfur in ethanol at 50℃ for 0.5 hours under an inert atmosphere . This is followed by the addition of morpholine in ethanol at 50℃ for 2.5 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 2-Oxaspiro[3.5]nonan-7-one is represented by the InChI code 1S/C8H12O2/c9-7-1-3-8(4-2-7)5-10-6-8/h1-6H2 . This indicates that the molecule consists of 8 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

2-Oxaspiro[3.5]nonan-7-one has a molecular weight of 140.18 . The compound is a solid at room temperature . It should be stored in a dry place, preferably in a freezer, under -20C .

Scientific Research Applications

Synthesis and Modeling Studies

  • 2-Oxaspiro[3.5]nonan-7-one has been used in the synthesis of complex molecules like anisatin models. For example, it was synthesized from methyl cyclohexanecarboxylate and 2-ethoxycarbonylcyclohexanone, demonstrating its utility in organic synthesis (Kato, Kitahara, & Yoshikoshi, 1985).
  • In the field of organic synthesis, it's used for the synthesis of β-lactones by aldolization of ketones with phenyl ester enolates, which underscores its versatility in chemical reactions (Wedler & Schick, 2003).

Antimicrobial Applications

  • The compound has been applied in the synthesis of bispiroheterocyclic systems that exhibit antimicrobial properties, highlighting its potential in the development of new antimicrobial agents (Al-Ahmadi, 1996).

Development of Bioactive Compounds

  • It is a key component in the synthesis of functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane derivatives, which are important structural sub-units in several classes of bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Pharmaceutical Research

  • 2-Oxaspiro[3.5]nonan-7-one derivatives have been synthesized and evaluated for their antihypertensive activities, which indicates its significance in pharmaceutical research (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).
  • It has also been used in the synthesis of spirocyclic ethers like theaspirane and theaspirone, highlighting its application in the total synthesis of complex organic molecules (Young, Jung, & Cheng, 2000).

Safety And Hazards

The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-oxaspiro[3.5]nonan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-1-3-8(4-2-7)5-10-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCXOUHNUCOJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxaspiro[3.5]nonan-7-one

CAS RN

1256546-74-3
Record name 2-Oxaspiro[3.5]nonan-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
OM Griffiths, SV Ley - The Journal of Organic Chemistry, 2022 - ACS Publications
N-heterospirocycles are interesting structural units found in both natural products and medicinal compounds but have relatively few reliable methods for their synthesis. Here, we enlist …
Number of citations: 5 pubs.acs.org
JD Burch, K Lau, JJ Barker, F Brookfield… - Journal of Medicinal …, 2014 - ACS Publications
Interleukin-2 inducible T-cell kinase (ITK), a member of the Tec family of tyrosine kinases, plays a major role in T-cell signaling downstream of the T-cell receptor (TCR), and …
Number of citations: 27 pubs.acs.org
Z Khademi, K Nikoofar… - Current Organic Synthesis, 2019 - ingentaconnect.com
Background: Pentaerythritol (2,2-bis (hydroxymethyl) propane-1,3-diol) as white crystalline odorless solid has been synthesized in 1891. Pentaerythritol is multifaceted species in many …
Number of citations: 3 www.ingentaconnect.com

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